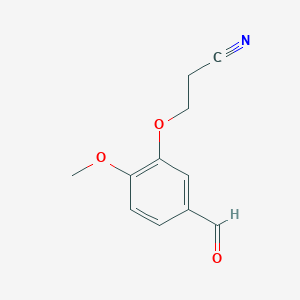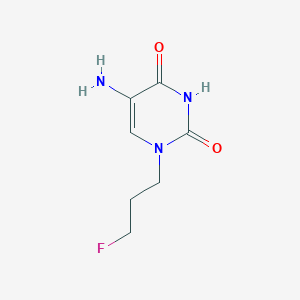
3-(4-Fluoro-2-methyl-phenoxy)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoro-2-methyl-phenoxy)propanenitrile is an organic compound with the molecular formula C10H10FNO and a molecular weight of 179.1935 g/mol . This compound is characterized by the presence of a fluoro-substituted phenoxy group attached to a propanenitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methyl-phenoxy)propanenitrile typically involves the reaction of 4-fluoro-2-methylphenol with 3-chloropropanenitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-methyl-phenoxy)propanenitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Oxidation: The phenoxy group can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Amides: Formed from nucleophilic substitution of the nitrile group.
Quinones: Formed from oxidation of the phenoxy group.
Primary Amines: Formed from reduction of the nitrile group.
Scientific Research Applications
3-(4-Fluoro-2-methyl-phenoxy)propanenitrile is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: As a potential lead compound in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: In the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-methyl-phenoxy)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted phenoxy group can mimic natural substrates or inhibitors, leading to competitive binding and modulation of biological activity. The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s affinity for its targets .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenoxy)propanenitrile: Similar structure but lacks the methyl group on the phenyl ring.
3-(2-Fluoro-4-hydroxyphenyl)-3-oxopropanenitrile: Contains a hydroxyl group instead of a methyl group.
4-Fluoro-2-methylphenol: The starting material for the synthesis of 3-(4-Fluoro-2-methyl-phenoxy)propanenitrile
Uniqueness
This compound is unique due to the presence of both a fluoro-substituted phenoxy group and a nitrile group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H10FNO |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
3-(4-fluoro-2-methylphenoxy)propanenitrile |
InChI |
InChI=1S/C10H10FNO/c1-8-7-9(11)3-4-10(8)13-6-2-5-12/h3-4,7H,2,6H2,1H3 |
InChI Key |
IWZDCCBHBNZBPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081548.png)
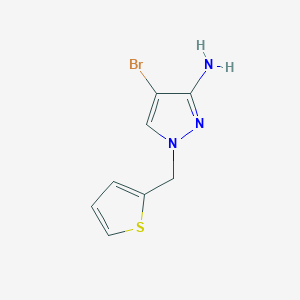
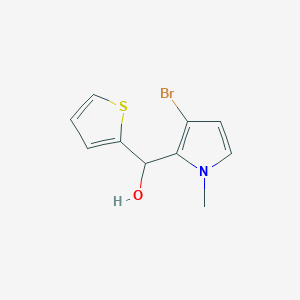
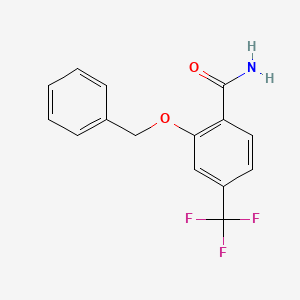
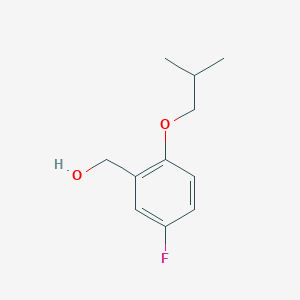

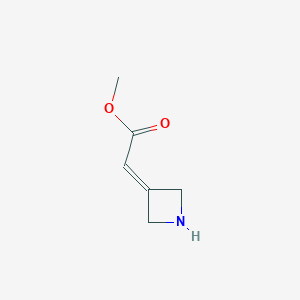
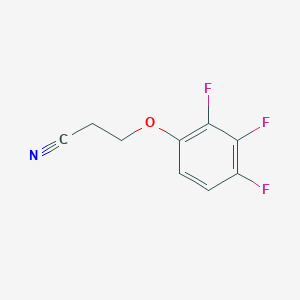

![2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B13081611.png)
